Niflumic Acid

COX-2 inhibition NSAID selectivity inflammation

When procuring a fenamate NSAID for ion channel research, generic substitution introduces scientific uncertainty. Niflumic Acid (NFA) is the only fenamate that positively modulates GLYT2a glycine transporter (+30% at 100 µM), exhibits superior potency for ICl(Ca) inhibition (NFA > FFA > MFA), and delivers 160-fold COX-2 selectivity over COX-1. For TMEM16A reference inhibition (IC50 12 µM) or KCa channel potentiation studies, NFA provides benchmark pharmacological control impossible to replicate with flufenamic or mefenamic acid. Procure NFA when target-specific potency ranking dictates your experimental conclusions.

Molecular Formula C13H9F3N2O2
Molecular Weight 282.22 g/mol
CAS No. 4394-00-7
Cat. No. B1678859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiflumic Acid
CAS4394-00-7
SynonymsAcid, Niflumic
Donalgin
Flunir
Niflactol
Niflugel
Niflumic Acid
Nifluril
Molecular FormulaC13H9F3N2O2
Molecular Weight282.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)O)C(F)(F)F
InChIInChI=1S/C13H9F3N2O2/c14-13(15,16)8-3-1-4-9(7-8)18-11-10(12(19)20)5-2-6-17-11/h1-7H,(H,17,18)(H,19,20)
InChIKeyJZFPYUNJRRFVQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility8.83e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Niflumic Acid CAS 4394-00-7: Chemical Identity, Pharmacological Class, and Core Differentiation Scope


Niflumic Acid (NFA; CAS 4394-00-7) is a member of the fenamate class of nonsteroidal anti-inflammatory drugs (NSAIDs), characterized by a 2-arylamino-nicotinic acid scaffold distinct from the anthranilic acid core of close analogs such as flufenamic acid (FFA) and mefenamic acid (MFA) [1]. As a pharmacological tool compound, NFA exhibits a multi-target profile that includes selective cyclooxygenase-2 (COX-2) inhibition, calcium-activated chloride channel (CaCC/TMEM16A) blockade, and large-conductance calcium-activated potassium (KCa) channel potentiation [2]. The compound serves as both a clinically used NSAID (marketed as Nifluril, Donalgin) and a widely employed research reagent for ion channel modulation studies . This evidence guide focuses exclusively on quantifiable differentiation between Niflumic Acid and its closest structural or functional analogs, establishing where procurement of this specific fenamate is scientifically justified over alternative candidates.

Why Fenamate-Class Interchangeability Fails: Niflumic Acid's Quantified Divergence from Flufenamic and Mefenamic Acid


Although niflumic acid, flufenamic acid, and mefenamic acid share a common fenamate NSAID designation, their pharmacological profiles diverge substantially across multiple target classes, rendering generic substitution scientifically unsound. Head-to-head studies demonstrate that relative potency rankings invert depending on the molecular target: NFA is approximately equipotent to FFA on KCa channels but markedly more potent than MFA [1]; for calcium-activated chloride currents (ICl(Ca)), NFA exhibits superior potency (NFA > FFA > MFA) [2]; conversely, FFA demonstrates greater inhibitory potency on TRPM2 channels and certain neurotransmitter transporters [3]. Even within a single assay system—rabbit portal vein smooth muscle cells—the potency sequence for ICl(Ca) inhibition (NFA > FFA > MFA) directly opposes that for IK(Ca) inhibition (FFA > NFA ≥ MFA) [2]. Furthermore, NFA uniquely displays functional selectivity at the GLYT2a glycine transporter, enhancing substrate-induced currents by 30% at 100 µM, whereas FFA inhibits the same transporter and MFA exerts no effect [4]. These divergent, target-dependent rank-order shifts preclude the assumption of class-wide functional equivalence and mandate compound-specific selection based on the experimental or therapeutic context.

Niflumic Acid: Direct Comparator Evidence for Scientific and Procurement Decision-Making


COX-2 Selectivity: Niflumic Acid Exhibits 160-Fold Selectivity for COX-2 over COX-1 in Human Recombinant Enzyme Assays

Niflumic acid demonstrates high selectivity for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) in human recombinant enzyme assays, with IC50 values of 0.1 µM and 16 µM, respectively, yielding a 160-fold selectivity ratio . In ovine recombinant enzyme systems, the Ki values are 0.02 µM (COX-2) and 2 µM (COX-1), confirming a consistent 100-fold selectivity across species . This selectivity profile positions NFA as a preferential COX-2 inhibitor among fenamates, though direct comparative COX-2/COX-1 selectivity data for flufenamic acid and mefenamic acid under identical assay conditions are not consolidated in a single published study. The quantitative selectivity ratio supports the use of NFA in experimental contexts where minimization of COX-1-mediated gastrointestinal effects is desired.

COX-2 inhibition NSAID selectivity inflammation

TMEM16A (Calcium-Activated Chloride Channel) Inhibition: Niflumic Acid IC50 of 12 µM Outperforms Classic Inhibitor A-9-C by Nearly 5-Fold

In whole-cell patch clamp recordings from HEK293 cells stably expressing human TMEM16A (ANO1), niflumic acid inhibited TMEM16A currents with an IC50 of 12 µM, demonstrating approximately 4.8-fold greater potency than the classic calcium-activated chloride channel (CACC) inhibitor anthracene-9-carboxylic acid (A-9-C), which exhibited an IC50 of 58 µM under identical conditions [1]. However, both niflumic acid and A-9-C displayed voltage-dependent efficacy, with reduced inhibitory effectiveness at negative membrane potentials. In contrast, the newer selective inhibitors CACCinhA01 and T16AinhA01 exhibited higher absolute potency (IC50 values of 1.7 µM and 1.5 µM, respectively) and voltage-independent inhibition, making them superior for certain experimental applications [1].

TMEM16A ANO1 calcium-activated chloride channel ion channel pharmacology

KCa Channel Potentiation: Niflumic Acid and Flufenamic Acid Exhibit Equivalent Potency, Both Markedly Superior to Mefenamic Acid

In bilayer recordings of large-conductance calcium-activated potassium (KCa) channels from rat skeletal muscle incorporated into planar lipid bilayers, external application of fenamates revealed the following potency sequence for channel activation: flufenamic acid ≈ niflumic acid >> mefenamic acid [1]. Niflumic acid applied from the external side was approximately 5-fold more potent than internal application, indicating an extracellular binding site [1]. Flufenamic acid was comparably potent to niflumic acid, whereas mefenamic acid was approximately 3-fold less potent than niflumic acid in parallel assays [1][2]. The channel activation mechanism involves increased channel affinity for intracellular calcium and a parallel leftward shift of the voltage-activation curve [1].

KCa channel BK channel potassium channel opener smooth muscle

ICl(Ca) Inhibition in Vascular Smooth Muscle: Niflumic Acid Demonstrates Superior Potency Among Fenamates

In rabbit portal vein smooth muscle cells using perforated patch and conventional whole-cell recording techniques, the fenamates niflumic acid (NFA), flufenamic acid (FFA), and mefenamic acid (MFA) were compared for their ability to inhibit spontaneous transient inward currents (STICs), which represent calcium-activated chloride currents (ICl(Ca)). The potency sequence for STIC amplitude reduction was NFA > FFA > MFA [1]. At higher concentrations (>50 µM), all three compounds evoked a 'noisy' potassium current at 0 mV, with the potency sequence for this IK(Ca) activation reversing to FFA > NFA ≥ MFA [1]. This target-dependent rank-order inversion within a single cell type underscores the non-interchangeable nature of fenamates.

ICl(Ca) calcium-activated chloride current smooth muscle vascular pharmacology

GLYT2a Glycine Transporter Modulation: Niflumic Acid Uniquely Enhances Currents, Whereas Flufenamic Acid Inhibits

In a comparative study of fenamate effects on cloned neurotransmitter transporters expressed in Xenopus laevis oocytes, niflumic acid (NFA), flufenamic acid (FFA), and mefenamic acid (MFA) were tested at 100 µM on the GLYT2a glycine transporter. NFA uniquely enhanced substrate-induced GLYT2a currents by 30 ± 6% (P = 0.002), whereas FFA produced 13 ± 2% inhibition (P = 0.002), and MFA had no significant effect [1]. This represents a qualitative divergence in pharmacological effect (enhancement vs. inhibition vs. no effect) among structurally related fenamates. On the GLYT1b transporter, all three fenamates were inhibitory, with FFA producing the greatest inhibition (61 ± 1% decrease in Imax), followed by MFA and NFA [1].

glycine transporter GLYT2 neurotransmitter transport Xenopus oocyte

Chloride Channel Inhibition Potency in Comparative Screening: Niflumic Acid (IC50 ~10 µM) Outperforms Flufenamic Acid (IC50 28–35 µM)

A comprehensive tabulation of chloride channel inhibitors from preclinical studies indicates that niflumic acid (NFA) exhibits an IC50 of approximately 10 µM for non-selective inhibition of Cl– channels including TMEM16A and CFTR, whereas flufenamic acid (FFA) displays an IC50 range of 28–35 µM under comparable conditions [1]. This represents a 2.8- to 3.5-fold potency advantage for NFA over FFA as a general chloride channel blocker. Additional comparators include NPPB (IC50 22–68 µM) and DIDS (IC50 10–100 µM), positioning NFA as a moderately potent, commercially available chloride channel inhibitor suitable for preliminary target validation studies [1].

chloride channel TMEM16A CFTR ion channel screening

Evidence-Backed Research and Industrial Application Scenarios for Niflumic Acid (CAS 4394-00-7)


Calcium-Activated Chloride Channel (TMEM16A/ANO1) Pharmacological Profiling

Niflumic acid serves as an established reference inhibitor for TMEM16A-mediated currents with an IC50 of 12 µM in whole-cell patch clamp assays, offering 4.8-fold greater potency than A-9-C [1]. Its voltage-dependent inhibition profile at negative membrane potentials provides a benchmark for characterizing novel CACC inhibitors and elucidating structure-activity relationships of TMEM16A modulators. Use NFA as a control compound when screening putative TMEM16A inhibitors or when validating TMEM16A expression in heterologous systems. Note that for experiments requiring voltage-independent inhibition or maximal potency, newer agents such as T16AinhA01 (IC50 1.5 µM) may be preferred [1].

Large-Conductance KCa (BK) Channel Activation Studies

For investigations requiring pharmacological opening of BK channels, niflumic acid and flufenamic acid are functionally equivalent, both demonstrating approximately 3-fold greater potency than mefenamic acid in bilayer recordings [2]. External application of NFA is approximately 5-fold more potent than internal application, indicating an extracellular binding site amenable to whole-cell or tissue bath application protocols [2]. This application scenario is particularly relevant for smooth muscle physiology studies where KCa channel activation produces vasodilation. The choice between NFA and FFA should be guided by secondary pharmacological considerations, as the compounds exhibit divergent effects on ICl(Ca) and neurotransmitter transporters [3][4].

COX-2 Selective Inhibition in In Vitro Inflammation Models

Niflumic acid's 160-fold selectivity for COX-2 over COX-1 (human recombinant IC50: 0.1 µM vs. 16 µM) supports its use as a pharmacological tool to dissect COX-2-mediated prostanoid signaling while minimizing COX-1-dependent effects. This selectivity profile is particularly valuable in cell-based assays (e.g., macrophage, synoviocyte, or chondrocyte cultures) where distinguishing between COX-1 and COX-2 contributions to prostaglandin E2 (PGE2) production is mechanistically informative. The compound's well-defined selectivity ratio enables reproducible dose-response experimental designs and facilitates comparison of COX-2 inhibition efficacy across independent studies.

Glycine Transporter GLYT2a Functional Modulation Studies

Niflumic acid is uniquely suited for studies requiring positive modulation of the GLYT2a glycine transporter, as it is the only fenamate that enhances (rather than inhibits or fails to affect) substrate-induced currents at this transporter [4]. At 100 µM, NFA produces a 30 ± 6% increase in GLYT2a Imax, whereas flufenamic acid inhibits by 13% and mefenamic acid has no effect [4]. This application is directly applicable to neuroscience research investigating glycinergic neurotransmission, pain processing, and motor control, where GLYT2 is the predominant glycine transporter in inhibitory synapses of the spinal cord and brainstem. Procurement of niflumic acid over other fenamates is essential for achieving this positive modulatory effect.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Niflumic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.